molecular formula C19H19ClF2N2O5S2 B6420593 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide CAS No. 877818-59-2

4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6420593
CAS No.: 877818-59-2
M. Wt: 492.9 g/mol
InChI Key: PETOHMJHAWUAGA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by two sulfonyl groups: a difluoromethanesulfonyl moiety attached to the phenyl ring at position 3 and a piperidine-1-sulfonyl group at position 3 of the benzamide core. Its molecular formula is C₂₀H₂₀ClF₂N₃O₅S₂, with a molecular weight of 528.0 g/mol .

Properties

IUPAC Name

4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O5S2/c20-16-8-7-13(11-17(16)31(28,29)24-9-2-1-3-10-24)18(25)23-14-5-4-6-15(12-14)30(26,27)19(21)22/h4-8,11-12,19H,1-3,9-10H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETOHMJHAWUAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Difluoromethanesulfonyl Group: The difluoromethanesulfonyl group is introduced via a sulfonylation reaction using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine-1-sulfonyl Group: The final step involves the attachment of the piperidine-1-sulfonyl group through a nucleophilic substitution reaction using piperidine and a suitable sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Containing Benzamides

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
4-Chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide - 3-(Piperidine-1-sulfonyl)
- 3-(Difluoromethanesulfonyl)phenyl
528.0 High polarity due to dual sulfonyl groups
4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-sulfonyl)benzamide - 3-(Pyrrolidin-1-sulfonyl)
- 4-Chloro-3-(trifluoromethyl)phenyl
493.8 Enhanced lipophilicity (trifluoromethyl group)
4-Chloro-N-(2-methylphenyl)-3-[(2-thienylacetyl)amino]benzamide - 3-(Thienylacetyl)amino
- 2-Methylphenyl
376.9 Thiophene moiety may improve π-π stacking
4-Chloro-N-(2-methylindole)-3-(thiazolidinone-sulfonyl)benzamide (SGK-274) - Thiazolidinone-sulfonyl
- 2-Methylindole
493.0 Anticancer activity (pro-apoptotic properties)
2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)benzene sulfonamide - Piperidin-4-yl fluorobenzoyl
- Fluoro/chloro substitution
~500 (estimated) Herbicidal activity (ureidopyrimidine class)
Key Observations:
  • Piperidine vs.
  • Fluorinated Substituents : The trifluoromethyl group in increases hydrophobicity, while difluoromethanesulfonyl in the target compound enhances metabolic stability .
  • Bioactivity: Thiazolidinone-sulfonyl derivatives (e.g., SGK-274) exhibit anticancer activity, whereas fluorobenzoyl-piperidine analogs are linked to herbicidal applications .

Physicochemical Properties

  • Solubility: The dual sulfonyl groups in the target compound increase polarity, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., trifluoromethyl in ).
  • Melting Points : Derivatives with rigid aromatic/heterocyclic systems (e.g., SGK-274, m.p. 216–220°C) exhibit higher melting points than compounds with flexible alkyl chains .

Structural Insights from Crystallography

  • Piperidine Conformation : In related benzamides (e.g., ), the piperidine ring adopts a chair conformation, positioning substituents for optimal hydrogen bonding. This could stabilize interactions in the target compound’s crystal lattice.
  • Hydrogen Bonding : Sulfonyl oxygen atoms often participate in N–H···O and C–H···O interactions, contributing to crystalline stability .

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